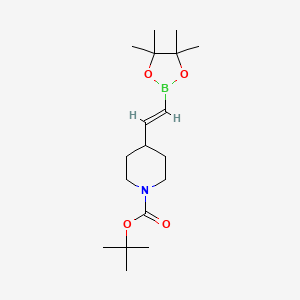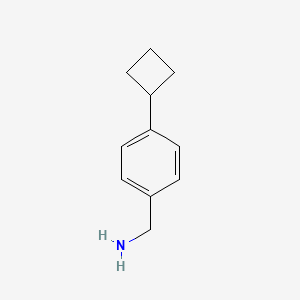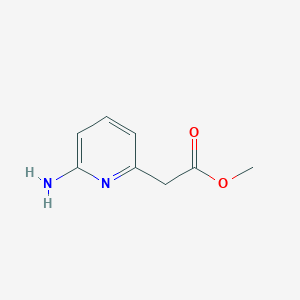
2-(6-Aminopiridin-2-il)acetato de metilo
Descripción general
Descripción
Methyl 2-(6-aminopyridin-2-yl)acetate, also known as Methyl 2-aminopyridine-2-acetate, is a type of organic compound with a pyridine ring structure. It is a colorless, odorless, and water-soluble compound that is widely used in research laboratories for its various scientific applications. It is synthesized by the reaction of 6-aminopyridine and methyl acetate in the presence of an acid catalyst. It is a versatile compound that can be used in a wide range of scientific research applications, such as in the synthesis of pharmaceuticals and other organic compounds, as well as in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Investigación en Ciencias de la Vida
2-(6-Aminopiridin-2-il)acetato de metilo: se utiliza en la investigación en ciencias de la vida para la síntesis de moléculas complejas que pueden interactuar con los sistemas biológicos. Este compuesto sirve como un bloque de construcción en el diseño de nuevos productos farmacéuticos, donde su porción de piridina puede ser integral para el farmacóforo, contribuyendo a la bioactividad del compuesto .
Ciencia de los Materiales
En la ciencia de los materiales, se exploran los derivados de este compuesto por su posible uso en la creación de nuevos materiales con propiedades electrónicas específicas. El anillo que contiene nitrógeno puede ser parte de marcos orgánicos más grandes en materiales utilizados para semiconductores orgánicos o como ligandos en marcos metal-orgánicos (MOF) .
Síntesis Química
This compound: juega un papel crucial en la síntesis química, particularmente en la construcción de compuestos heterocíclicos. Se utiliza a menudo como precursor para la síntesis de derivados de pirimidina, que tienen diversas aplicaciones que van desde la agricultura hasta los productos farmacéuticos .
Cromatografía
Este compuesto también es relevante en cromatografía, particularmente en la preparación de fases estacionarias para cromatografía líquida. Su estructura se puede modificar para crear sitios de interacción selectivos, mejorando la separación de mezclas complejas .
Investigación Analítica
En la investigación analítica, This compound se utiliza para desarrollar estándares y reactivos analíticos. Su estructura y propiedades bien definidas lo hacen adecuado para su uso como compuesto de referencia en el desarrollo y validación de métodos .
Aplicaciones Farmacológicas
El anillo de piridina de This compound es un motivo común en muchos medicamentos. Se utiliza en la síntesis de compuestos con posibles actividades farmacológicas, como agentes antitripanosomales y antiplasmodiales. El grupo amino en el anillo de piridina se puede modificar para producir derivados con diferentes actividades biológicas .
Propiedades
IUPAC Name |
methyl 2-(6-aminopyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-6-3-2-4-7(9)10-6/h2-4H,5H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRADSNMMTKSJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882015-06-7 | |
| Record name | methyl 2-(6-aminopyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine](/img/structure/B1454766.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride](/img/structure/B1454769.png)



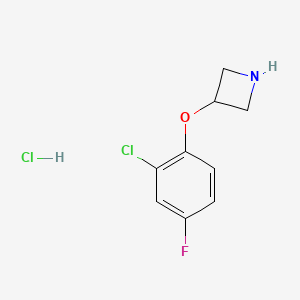
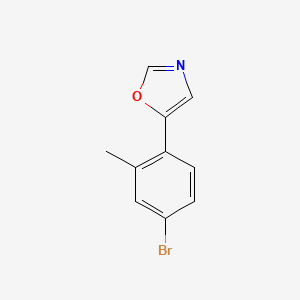
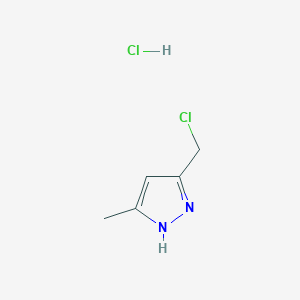

![(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1454779.png)
